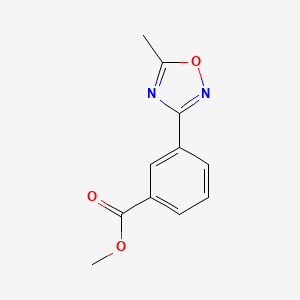

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate

Description

Properties

IUPAC Name |

methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFSZJJJGABDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde under oxidative conditions. The reaction proceeds through a sequential condensation followed by tandem oxidative cyclization and rearrangement .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate can undergo various chemical reactions including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzoate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as iodine or hydrogen peroxide can be used under controlled conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate serves as a versatile building block in the synthesis of novel pharmaceuticals. The oxadiazole ring is known for its pharmacological properties, making it a valuable scaffold for developing new drugs with enhanced biological activities. Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial, antifungal, and anticancer activities .

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that this compound demonstrated notable activity against several bacterial strains. The structure-activity relationship analysis suggested that modifications to the oxadiazole moiety could enhance its potency.

Material Science

Polymer Development

In material science, this compound is utilized in the formulation of advanced polymers and coatings. Its ability to impart thermal stability and chemical resistance makes it suitable for applications in protective coatings and high-performance materials .

Data Table: Comparison of Oxadiazole-Based Polymers

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Coatings | Enhanced thermal stability |

| Methyl 4-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate | Adhesives | Improved adhesion properties |

| Butyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate | Sealants | Increased flexibility |

Agrochemicals

Pesticide Formulation

The compound has shown potential as an active ingredient in pesticide formulations. Its biological activity against pests can be attributed to the oxadiazole moiety's ability to interfere with metabolic pathways in target organisms.

Case Study: Insecticidal Properties

Research on the insecticidal properties of this compound revealed promising results against common agricultural pests. Field trials demonstrated a significant reduction in pest populations when applied as part of an integrated pest management strategy .

Mechanism of Action

The mechanism of action of Methyl 3-(5-methyl-1,2,4-oxadiazol-3-YL)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Modifications to the oxadiazole substituent significantly influence physicochemical and biological properties:

Key Findings :

- Methyl groups optimize receptor selectivity and binding affinity in dopamine D3 ligands due to steric and electronic compatibility .

- Bulkier substituents (e.g., 2,2-dimethylpropyl) improve lipophilicity but may reduce solubility .

- Electron-withdrawing groups (e.g., bromodifluoromethyl) enhance reactivity for further functionalization .

Positional Isomerism on the Benzene Ring

The position of the oxadiazole substitution on the benzene ring critically impacts molecular interactions:

Biological Activity

Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 1092566-65-8

This compound exhibits various biological activities attributed to its structural features:

- Antimicrobial Activity : Studies have shown that compounds containing oxadiazole rings can exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

- Anticancer Properties : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. This activity is typically mediated through the modulation of signaling pathways involved in cell growth and apoptosis .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as carbonic anhydrase, which plays a role in various physiological processes including pH regulation and fluid balance .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth in Gram-positive bacteria | |

| Anticancer | Reduced viability of cancer cell lines | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results suggest its potential application as an antibacterial agent in clinical settings.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. The compound induced apoptosis as indicated by increased annexin V staining and caspase activation assays .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues due to its molecular structure.

- Metabolism : Metabolic pathways may involve hydroxylation and conjugation reactions.

- Excretion : Primarily excreted via urine as metabolites.

Q & A

Q. What are common synthetic routes for Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of amidoximes with activated esters or carboxylic acid derivatives. For example, esterification of (5-methyl-1,2,4-oxadiazol-3-yl)methanol with 3-bromobenzoic acid derivatives under basic conditions (e.g., NaH/THF) yields the target compound. Optimization includes controlling temperature (e.g., 0°C for Williamson ether synthesis) and using catalysts like pyridine for acetylation, achieving yields up to 92% . Continuous flow processes may enhance purity and scalability in multi-step syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm the benzoate ester and oxadiazole ring substitution patterns.

- IR spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm) and oxadiazole ring vibrations.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for verifying regiochemistry (e.g., oxadiazole N-O bond geometry) .

Q. How can researchers address conflicting solubility or stability data during storage?

Stability studies recommend storing the compound in dry, sealed containers at 2–8°C to prevent hydrolysis of the ester group. Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from impurities; repurification via column chromatography (silica gel, ethyl acetate/hexane) and validation via HPLC-MS are advised .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve systematic substitution of the benzoate and oxadiazole moieties. For example:

- Replacing the methyl group on the oxadiazole with ethyl or isobutyl alters lipophilicity, impacting membrane permeability .

- Introducing electron-withdrawing groups (e.g., nitro, fluorine) at the benzoate meta-position enhances binding to enzymes like OGA (β-N-acetylglucosaminidase) . Biological assays (e.g., enzyme inhibition IC) and computational docking (AutoDock Vina) validate these modifications .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum protein interference). Standardization steps include:

- Using isogenic cell lines to control genetic background.

- Performing dose-response curves with internal controls (e.g., staurosporine for cytotoxicity).

- Validating target engagement via thermal shift assays or SPR (surface plasmon resonance) .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and QM/MM (quantum mechanics/molecular mechanics) modeling elucidate binding modes. For example:

- The oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding with catalytic residues in enzymes like proteases.

- DFT (density functional theory) calculations predict charge distribution at the ester carbonyl, influencing hydrolysis rates .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

- In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies parent compound degradation.

- Pharmacokinetic profiling : Plasma half-life (t) and clearance are measured in rodent models, with attention to esterase-mediated hydrolysis .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.